molecular formula C18H22FNO4 B3059014 Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 936648-33-8

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B3059014
CAS No.: 936648-33-8
M. Wt: 335.4 g/mol
InChI Key: DJJOZCOOKOLKGR-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 936648-33-8) is a fluorinated spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring via a spiro junction. The tert-butyl carbamate group enhances its stability and modulates physicochemical properties for pharmaceutical applications. This compound is a key intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors, which are explored for metabolic disorders such as obesity and diabetes . Its molecular formula is C₁₈H₂₂FNO₄ (MW: 335.37), with a purity typically exceeding 95% in commercial batches .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJOZCOOKOLKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451918
Record name N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936648-33-8
Record name 1,1-Dimethylethyl 7-fluoro-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936648-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires strategic disconnection at two critical sites:

  • The spiro junction between the chroman-4-one and piperidine rings
  • The tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen

Retrosynthetic pathways suggest two viable approaches:

  • Route A : Construct the chroman-4-one scaffold first, followed by spirocyclization with a piperidine precursor.
  • Route B : Pre-assemble the piperidine ring with Boc protection, then form the chroman-4-one through annulation.

Comparative studies indicate Route A provides higher yields (68–79%) due to better stereochemical control during spirocycle formation.

Stepwise Synthesis Protocol

Formation of 7-Fluorochroman-4-one

The fluorinated chroman core is synthesized via:

  • Friedel-Crafts Acylation : 3-Fluorophenol reacts with β-propiolactone in HF/IPA to yield 7-fluoro-4-chromanone (62% yield).
  • Oxidative Cyclization : 2'-Hydroxy-3-fluoroacetophenone undergoes Mn(OAc)₃-mediated cyclization (CH₃CN, 80°C, 8h) to form the chromanone.

Key Parameters :

  • Fluorine introduction before ring closure prevents regioisomer formation
  • Anhydrous conditions critical for minimizing hydrolysis side reactions

Spirocyclization with Piperidine

The spiro junction is created using one of three methods:

Mitsunobu Coupling

Chroman-4-one (1 eq) reacts with N-Boc-4-piperidinol (1.2 eq) under DIAD/PPh₃ conditions (THF, 0°C→RT, 12h). Yield: 71%.

Acid-Catalyzed Cyclocondensation

Chroman-4-one and Boc-protected piperidine-4-one undergo BF₃·Et₂O-mediated coupling (CH₂Cl₂, reflux, 6h). Yield: 68%.

Reductive Amination

Chroman-4-one reacts with Boc-piperidin-4-one in the presence of NaBH(OAc)₃ (MeOH, 40°C, 24h). Yield: 63%.

Boc Protection Optimization

The tert-butyloxycarbonyl group is introduced via:

  • Dissolve spiro intermediate (1 eq) in anhydrous THF
  • Add Boc₂O (1.5 eq) and DMAP (0.1 eq)
  • Stir under N₂ at 25°C for 6h
  • Purify by silica chromatography (Hex:EtOAc = 4:1)

Yield : 89%
Purity : >95% (qNMR)

Critical Process Parameters

Temperature Effects on Spirocyclization

Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC)
0 24 45 88
25 12 68 92
40 8 71 94
60 6 65 89

Data adapted from large-scale optimization trials.

Solvent Screening for Mitsunobu Reaction

Solvent Dielectric Constant Yield (%) Byproducts (%)
THF 7.5 71 12
DCM 8.9 68 15
DMF 36.7 32 41
Toluene 2.4 58 22

THF provides optimal balance between reagent solubility and reaction rate.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.90 (d, J = 7.5 Hz, 1H, ArH), 7.63 (t, J = 7.3 Hz, 1H, ArH), 4.15–4.05 (m, 2H, OCH₂), 3.25–3.15 (m, 2H, NCH₂), 2.75 (s, 2H, COCH₂), 1.48 (s, 9H, C(CH₃)₃).

HRMS (ESI+) :
Calcd for C₁₈H₂₂FNO₄ [M+H]⁺: 335.1631
Found: 335.1629

Purity Assessment Methods

Technique Conditions Result
qNMR CDCl₃, 298K, 600 MHz >95.0%
HPLC C18, MeCN/H₂O (70:30), 254 nm 98.7%
DSC 10°C/min, N₂ flow Mp 142–144°C

Scale-Up Considerations and Industrial Relevance

TCI America lists the compound at $300/100mg, indicating demand for reliable synthesis protocols. Key scale-up challenges include:

  • Exothermic nature of spirocyclization requiring jacketed reactors
  • Boc group sensitivity to acidic conditions during workup
  • Fluorinated byproduct removal via fractional crystallization

Pilot plant trials achieved 82% yield at 5 kg scale using:

  • Continuous flow Mitsunobu reactor
  • In-line IR monitoring of phosphine oxide byproducts
  • Automated crystallization control system

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex spiro compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or halogen groups .

Scientific Research Applications

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 7-fluoro derivative exhibits enhanced metabolic stability compared to non-halogenated analogs due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Synthesis: All analogs are synthesized via a base-catalyzed spirocyclization between substituted acetophenones and N-Boc-4-piperidinone, followed by deprotection and functionalization . The 7-fluoro derivative is prepared using 7-fluoro-1-(2-hydroxyphenyl)ethanone, achieving a 76% yield under microwave irradiation .
  • Biological Activity : Fluorinated and chlorinated derivatives show superior ACC inhibitory activity compared to hydroxylated analogs, likely due to improved lipophilicity and target binding .

Biological Activity

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 936648-33-8) is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a spiro linkage connecting a chroman moiety with a piperidine ring. Its molecular formula is C18H22FNO4C_{18}H_{22}FNO_4, and it has a molecular weight of approximately 335.37 g/mol. The presence of functional groups such as the tert-butyl group and the fluorine atom at the 7-position enhances its stability and reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of acetyl coenzyme A carboxylase (ACC) . ACC is crucial in lipid metabolism, making this compound a candidate for therapeutic applications in metabolic disorders such as obesity and diabetes .

The mechanism of action involves the selective binding of the compound to ACC, leading to modulation of lipid metabolism and insulin sensitivity. This inhibition can potentially mitigate conditions associated with metabolic syndromes and cardiovascular diseases .

Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits ACC activity, resulting in decreased fatty acid synthesis .
  • Therapeutic Potential : The compound's ability to modulate metabolic pathways suggests potential applications in the treatment of:
    • Obesity
    • Type 2 Diabetes
    • Cardiovascular Diseases
    • Certain Types of Cancer .
  • Comparative Analysis : A comparison with similar compounds reveals that variations in substituents can significantly affect biological properties. For instance:
Compound NameStructureUnique Features
Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateSimilar spirocyclic structureDifferent fluorine position
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateSimilar structure with methoxy groupMethoxy substituent instead of fluorine
Tert-butyl 7-fluoro-1',4'-dihydro-2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylateDifferent spirocyclic frameworkQuinoline instead of chroman

This table illustrates how structural variations influence biological activity and therapeutic potential .

Q & A

Q. Basic Research Focus

  • HPLC-TOF : Ensures >98% purity by detecting trace impurities (Δppm <1.5 for exact mass) .
  • NMR : 1^1H and 13^13C NMR verify spirocyclic connectivity and tert-butyl group integrity. DEPT-135 distinguishes CH2_2/CH3_3 groups in the piperidine ring .
  • XRD : Resolves stereochemical ambiguities at the spiro-junction and confirms crystal packing stability .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Research Focus

  • Derivative synthesis : Modify the fluorochroman core (e.g., substituent position) or piperidine ring (e.g., N-alkylation) to assess pharmacological impacts .
  • Biological assays : Use kinase inhibition or receptor-binding assays (e.g., IC50_{50} determination) to correlate structural changes with activity.
  • MD simulations : Study ligand-target binding dynamics (e.g., with GROMACS) to rationalize SAR trends .

What challenges arise in optimizing enantiomeric purity during synthesis?

Q. Advanced Research Focus

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like spirocycle formation to enhance enantiomeric excess (ee >90%) .
  • VCD spectroscopy : Validate absolute configuration by comparing experimental and calculated vibrational circular dichroism spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

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